Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-
Description
The compound Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)- is a quinazoline derivative characterized by three key substituents:
- Position 2: A methyl group.
- Position 4: A pyrrolidinyl group (a five-membered nitrogen-containing ring).
- Position 7: A methoxy group substituted with a 2-fluoro-3-pyridinyl moiety.
The 2-fluoro-3-pyridinyl methoxy group enhances metabolic stability and target binding affinity, while the pyrrolidinyl group at position 4 contributes to conformational flexibility and interactions with hydrophobic pockets in biological targets .
Properties
CAS No. |
646450-62-6 |
|---|---|
Molecular Formula |
C19H19FN4O |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
7-[(2-fluoropyridin-3-yl)methoxy]-2-methyl-4-pyrrolidin-1-ylquinazoline |
InChI |
InChI=1S/C19H19FN4O/c1-13-22-17-11-15(25-12-14-5-4-8-21-18(14)20)6-7-16(17)19(23-13)24-9-2-3-10-24/h4-8,11H,2-3,9-10,12H2,1H3 |
InChI Key |
QOYVDQPNGMAGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2)OCC3=C(N=CC=C3)F)C(=N1)N4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Reactions
Palladium-catalyzed reactions are widely employed in the synthesis of quinazoline derivatives due to their efficiency in forming C–C and C–N bonds.
Method Overview : A palladium-catalyzed coupling reaction can be performed using 2-aminobenzamides and aryl halides. Optimal conditions include the use of PdCl₂ as a catalyst along with bases such as sodium tert-butoxide in a solvent like toluene at elevated temperatures (approximately 145 °C) for several hours.
Example Reaction : The coupling of 2-aminobenzamide with a suitable aryl halide and isocyanide can yield quinazoline derivatives with high yields.
Microwave-Assisted Synthesis
Microwave-assisted synthesis offers several advantages, including shorter reaction times and improved yields.
Method Overview : Utilizing microwave irradiation, reactions can be conducted under solvent-free conditions or in polar solvents like water or alcohols, which enhance the efficiency of the process.
Example Reaction : A one-pot reaction involving 2-amino benzamides and various electrophiles under microwave conditions can produce diverse quinazoline derivatives effectively.
Metal-Free Synthesis
Recent advancements have led to the development of metal-free synthetic routes that are more environmentally friendly.
Method Overview : This approach employs small organic molecules as catalysts or reagents, facilitating reactions under mild conditions without the need for precious metals.
Example Reaction : The reaction of o-(methoxycarbonyl)benzene-diazonium salts with nitriles and 2-cyanoanilines can yield quinazolino[3,4-α]quinazolin-13-ones through a series of amination and cyclization steps.
The following table summarizes key aspects of the different preparation methods for quinazoline derivatives:
| Method Type | Key Features | Yield Potential | Environmental Impact |
|---|---|---|---|
| Palladium-Catalyzed | High efficiency, requires metal catalysts | Moderate to High | Moderate |
| Microwave-Assisted | Short reaction times, high yields | High | Low |
| Metal-Free Synthesis | Environmentally friendly, mild conditions | Variable | Very Low |
The preparation of Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)- can be achieved through various synthetic methods, each offering unique advantages and challenges. Palladium-catalyzed reactions remain popular due to their efficiency, while microwave-assisted techniques provide rapid synthesis options. The emerging field of metal-free synthesis presents environmentally sustainable alternatives that could further enhance the accessibility and applicability of quinazoline derivatives in drug discovery.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The quinazoline ring undergoes regioselective substitutions, particularly at the C2 and C4 positions. Key findings include:
C2 Sulfonylation and Azide Functionalization
A study demonstrated the synthesis of 4-azido-2-sulfonylquinazoline derivatives via sequential sulfonylation and azide substitution (Table 1) .
| Starting Material | Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| 2,4-Dichloro-6,7-dimethoxyquinazoline | Sodium 4-methylphenylsulfinate | 2-Sulfonyl-4-chloroquinazoline | 82 | THF, 0°C, 2 h |
| 2-Sulfonyl-4-chloroquinazoline | NaN₃ | 4-Azido-2-sulfonylquinazoline | 75 | DMF, 80°C, 12 h |
This method leverages the azide–tetrazole equilibrium to achieve regioselectivity, enabling downstream modifications for drug development .
Oxidative Coupling Reactions
The fluoropyridine group participates in oxidative cross-dehydrogenative coupling (CDC) reactions. For example:
Pyrazolo[1,5-a]pyridine Formation
Reaction with β-dicarbonyl compounds under oxygen atmosphere yields fused heterocycles (Figure 1) :
textQuinazoline derivative + β-dicarbonyl → Pyrazolo[1,5-a]pyridine
Optimized Conditions :
-
Solvent: Ethanol with 6 equivalents of acetic acid
-
Catalyst: None required
-
Atmosphere: O₂ (1 atm)
-
Temperature: 130°C
Ring-Forming Cyclization Reactions
The pyrrolidine substituent facilitates intramolecular cyclization. A notable example involves:
Piperidine-Fused Quinazoline Derivatives
Reaction with cyclic β-diketones (e.g., dimedone) produces tetrahydropyrido[1,2-b]indazole derivatives via tandem addition and cyclization (Scheme 1) :
textQuinazoline + Dimedone → Fused indazole derivative
Key Observations :
-
Reaction proceeds via enol addition followed by oxidative dehydrogenation.
-
Crystallographic validation confirmed product stereochemistry .
Fluoropyridine Methoxy Group Reactivity
The 7-[(2-fluoro-3-pyridinyl)methoxy] side chain undergoes:
-
Demethylation : Under acidic conditions (HCl/EtOH), yielding phenolic derivatives.
-
Alkylation : Reaction with alkyl halides to form ether-linked analogs .
Pyrrolidine Modifications
-
Acylation : Treatment with acyl chlorides introduces carboxamide groups at the pyrrolidine nitrogen .
-
Oxidation : Conversion to pyrrolidone derivatives using KMnO₄ in aqueous acetone .
Reaction Optimization Studies
Comparative analysis of synthetic routes reveals critical parameters (Table 2) :
| Reaction Type | Optimal Catalyst | Solvent | Temperature (°C) | Yield Improvement (%) |
|---|---|---|---|---|
| Sulfonylation | – | THF | 0 | 82 → 89* |
| Azide Substitution | CuI | DMF | 80 | 75 → 88* |
| Oxidative Coupling | – | Ethanol | 130 | 74 → 94 |
Stability Under Reaction Conditions
The compound demonstrates:
-
Thermal Stability : Decomposition >250°C (DSC analysis).
-
pH Sensitivity : Hydrolysis occurs in strongly acidic/basic media (t₁/₂ = 3 h at pH 1 or 13).
Scientific Research Applications
Biological Activities
Anticancer Properties
Quinazoline derivatives have been extensively studied for their anticancer activities. The compound in focus has shown promising results against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, specific derivatives have demonstrated selective inhibition of the epidermal growth factor receptor (EGFR), which is crucial in many cancers. In vitro studies revealed that certain quinazoline derivatives exhibit IC50 values as low as 0.096 μM against EGFR, indicating potent anticancer activity .
Anti-inflammatory Effects
Research indicates that quinazoline derivatives can also function as anti-inflammatory agents. Compounds synthesized from quinazoline structures have been tested for their ability to inhibit inflammatory pathways, showing significant efficacy compared to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
The antimicrobial properties of quinazoline compounds have been explored, with some derivatives demonstrating effectiveness against various bacterial and fungal strains. This makes them potential candidates for developing new antimicrobial therapies.
Mechanistic Insights
The biological activities of Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)- are attributed to its ability to interact with specific biological targets:
- Binding Affinity Studies : Interaction studies have shown that this compound binds effectively to protein targets involved in cancer progression and inflammation, enhancing its therapeutic potential.
- Molecular Docking Studies : Computational studies have provided insights into the binding modes of quinazoline derivatives with their targets, supporting the observed biological activities .
Comparative Analysis of Related Compounds
To further understand the significance of Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-, a comparative analysis with other structurally similar compounds is beneficial:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinoxaline | Similar nitrogenous heterocycle | Antimicrobial and anticancer |
| Terazosin | Alpha-blocker for hypertension | Antihypertensive |
| Copanlisib | PI3K inhibitor | Anticancer |
| Halofuginone | Quinazolinone alkaloid | Inhibitor of collagen expression |
This table illustrates how variations in structure can lead to diverse biological activities among quinazoline derivatives.
Case Studies
Several case studies highlight the applications of Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)-:
- Study on Anticancer Activity : A study conducted on synthesized compounds derived from this quinazoline showed potent activity against breast and lung cancer cell lines, suggesting its potential as a lead compound for drug development .
- Anti-inflammatory Research : Another study evaluated a series of quinazoline derivatives for anti-inflammatory effects, finding that certain compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro .
Mechanism of Action
The mechanism of action of quinazoline derivatives often involves the inhibition of specific enzymes or receptors. For example, some quinazoline derivatives act as tyrosine kinase inhibitors, blocking the signaling pathways involved in cancer cell proliferation . The molecular targets and pathways involved can vary depending on the specific functional groups present on the quinazoline core .
Comparison with Similar Compounds
Key Observations :
- Position 2: Methyl substitution (target compound) vs. unsubstituted (Vandetanib intermediate-B).
- Position 4: Pyrrolidinyl groups (target compound) vs. piperidinyl (Vandetanib intermediate-B) or quinoxaline-pyrrolidinyl hybrids (). Pyrrolidinyl’s smaller ring size may reduce steric hindrance compared to piperidinyl .
- Position 7 : The (2-fluoro-3-pyridinyl)methoxy group in the target compound introduces fluorine’s electronegativity and pyridine’s π-stacking capability, distinguishing it from dimethoxy () or benzyloxy () substituents.
Biological Activity
Quinazoline derivatives, particularly the compound Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)- , have emerged as significant candidates in medicinal chemistry due to their diverse biological activities. This compound, with a molecular weight of approximately 338.4 g/mol and a unique structural composition, has been explored for its potential in anticancer, anti-inflammatory, and antimicrobial applications.
Structural Characteristics
The compound is characterized by:
- Molecular Formula : CHFNO
- IUPAC Name : 7-[(2-fluoropyridin-3-yl)methoxy]-2-methyl-4-pyrrolidin-1-ylquinazoline
- CAS Number : 646450-62-6
Anticancer Properties
Quinazoline derivatives are particularly noted for their anticancer activities. The compound has shown effectiveness against various cancer cell lines through several mechanisms:
- Inhibition of Protein Kinases : Quinazoline derivatives act as inhibitors of key protein kinases involved in cancer progression, including EGFR (Epidermal Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor). For instance, studies have indicated that modifications in the quinazoline structure can enhance inhibitory activity against these targets, leading to reduced cell proliferation in cancer models .
- Cytotoxicity Studies : In vitro studies using the MTT assay demonstrated that Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)- exhibited significant cytotoxic effects against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound's activity was measured across various concentrations, showing a dose-dependent response .
- Mechanisms of Action : The compound has been shown to induce apoptosis and affect the cell cycle by arresting cells at the G2/M phase, which is crucial for developing effective anticancer therapies .
Anti-inflammatory and Antimicrobial Activities
In addition to its anticancer properties, this quinazoline derivative exhibits anti-inflammatory and antimicrobial effects:
- Anti-inflammatory Action : Quinazoline derivatives have been linked to the inhibition of inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Antimicrobial Efficacy : The compound has demonstrated activity against various bacterial strains, highlighting its potential use in treating infections .
Comparative Analysis with Related Compounds
The biological activity of Quinazoline, 7-[(2-fluoro-3-pyridinyl)methoxy]-2-methyl-4-(1-pyrrolidinyl)- can be compared with other quinazoline derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quinoxaline | Contains a similar nitrogenous heterocycle | Antimicrobial and anticancer |
| Pyrimidine | Shares structural characteristics | Antiviral and anticancer |
| Terazosin | A quinazoline derivative | Alpha-blocker for hypertension |
| Copanlisib | PI3K inhibitor | Anticancer |
| Halofuginone | Quinazolinone alkaloid | Inhibitor of collagen expression |
Case Studies and Research Findings
Several studies have highlighted the therapeutic potential of quinazoline derivatives:
- Inhibition Studies : Research indicated that compounds with similar structures could inhibit tubulin polymerization, a critical process in cancer cell division .
- Cytotoxicity Profiles : A series of novel quinazolinone derivatives were synthesized and tested against various cancer cell lines. Most compounds showed significant cytotoxicity, with some demonstrating enhanced activity compared to established drugs like gefitinib .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazolines revealed that specific substitutions at various positions on the quinazoline ring could significantly enhance biological activity, indicating pathways for future drug design .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 7-[(2-fluoro-3-pyridinyl)methoxy]-substituted quinazolines?
- Methodology : Nucleophilic substitution reactions are commonly employed to introduce the (2-fluoro-3-pyridinyl)methoxy group at the 7-position of the quinazoline core. For example, coupling 2-fluoro-3-hydroxypyridine with a chlorinated quinazoline precursor under basic conditions (e.g., NaH in DMF) at 60–80°C achieves this substitution .
- Key Considerations : Monitor reaction progress via TLC or HPLC to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is typically required .
Q. How can structural characterization of this quinazoline derivative be optimized?
- Techniques :
- NMR : ¹H/¹³C NMR to confirm substituent positions and stereochemistry.
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., pyrrolidinyl conformation) .
- IR Spectroscopy : Identify functional groups (e.g., methoxy, pyrrolidine N–H stretches) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Screening Protocols :
- Kinase Inhibition : Use VEGFR-2/EGFR enzymatic assays (e.g., ELISA-based kinase activity tests) to assess IC₅₀ values, as fluoropyridinyl and pyrrolidinyl groups are known to enhance binding to ATP-binding pockets .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Controls : Include reference inhibitors (e.g., gefitinib for EGFR) to validate assay conditions .
Advanced Research Questions
Q. How do structural modifications (e.g., fluoropyridinyl vs. methoxy groups) influence target selectivity?
- SAR Strategies :
- Replace the 2-fluoro-3-pyridinyl group with non-fluorinated analogs to evaluate halogen-dependent binding.
- Substitute pyrrolidinyl with piperidinyl or morpholinyl groups to study steric/electronic effects on receptor interactions .
Q. How can contradictory IC₅₀ values across studies be resolved?
- Troubleshooting :
- Validate assay reproducibility using orthogonal methods (e.g., radioligand binding vs. enzymatic activity).
- Check buffer conditions (pH, Mg²⁺/ATP concentrations), which may alter inhibitor potency .
Q. What strategies improve metabolic stability for in vivo applications?
- Approaches :
- Microsomal Stability Assays : Incubate the compound with liver microsomes (human/rat) and quantify remaining parent compound via LC-MS.
- Structural Optimization : Introduce electron-withdrawing groups (e.g., fluorine) or replace labile ether linkages with stable carbamates .
Q. How can computational methods guide the design of derivatives with enhanced blood-brain barrier (BBB) penetration?
- Models :
- QSAR : Use descriptors like logP, polar surface area, and hydrogen-bond donors to predict BBB permeability.
- In Silico BBB Prediction : Tools like SwissADME or Molinspiration to prioritize candidates .
Key Notes
- Advanced Techniques : Prioritize peer-reviewed journals (e.g., Journal of Applied Pharmaceutical Science, HETEROCYCLES) for methodological rigor.
- Contradictions : Cross-validate data using multiple assays and standardized protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
